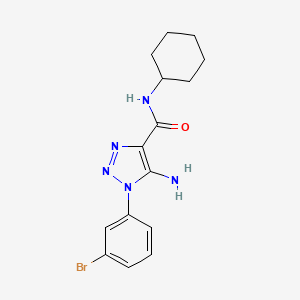
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that leads to their antileishmanial and antimalarial activities . The interaction of these compounds with their targets results in changes that inhibit the growth and proliferation of the pathogens .
Biochemical Pathways
It is known that pyrazole-bearing compounds affect various biochemical pathways that are crucial for the survival and proliferation of the pathogens they target .
Result of Action
It is known that the action of pyrazole-bearing compounds results in the inhibition of the growth and proliferation of the pathogens they target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3-Triazole Core: The 1,2,3-triazole core can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For this compound, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an alkyne to form the triazole ring.
Amination: The triazole intermediate is then subjected to amination to introduce the amino group at the 5-position.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Research: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory Studies: It has shown promise in reducing inflammation, which could be useful in treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-fluorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methylphenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the 3-position of the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Cyclohexyl Group : The N-cyclohexyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHMGHUVZZPXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-Bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-one](/img/structure/B5129773.png)


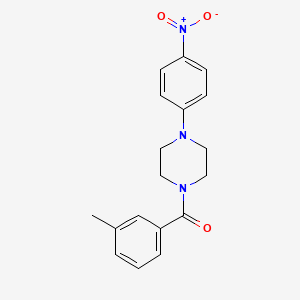
![[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazol-4-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone](/img/structure/B5129829.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5129861.png)
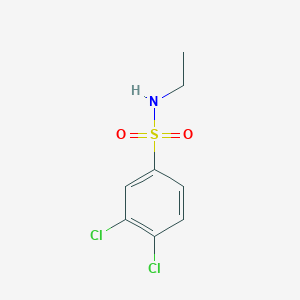
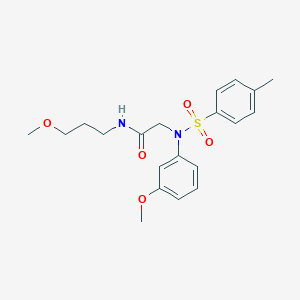
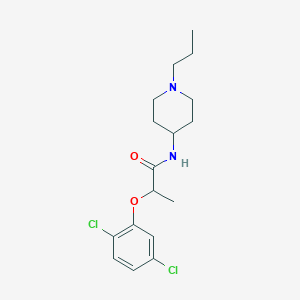
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
